5-Chloro-4-methoxypicolinic acid
Description
Structural analogs, such as those listed in the evidence (e.g., 4-(Methoxycarbonyl)picolinic acid and its derivatives), provide a basis for comparative analysis .
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
5-chloro-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11) |
InChI Key |
XLTTXVHGLYMMRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The evidence highlights 4-(Methoxycarbonyl)picolinic acid (CAS 24195-03-7) and its analogs, which share structural similarities with 5-Chloro-4-methoxypicolinic acid. Below is a detailed comparison based on substituent effects and key properties:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Log Po/w (XLOGP3) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Solubility (ESOL) |
|---|---|---|---|---|---|---|---|---|
| This compound* | Not provided | C₇H₆ClNO₃ | ~187.58 | Cl (C5), OCH₃ (C4) | Estimated: 1.2–1.5 | 2 (COOH, -OH) | 5 (pyridine N, OCH₃, COOH) | Moderate |
| 4-(Methoxycarbonyl)picolinic acid | 24195-03-7 | C₈H₇NO₄ | 181.15 | COOCH₃ (C4), COOH (C2) | 0.4 | 2 | 6 | Highly soluble |
| 5-(Methoxycarbonyl)picolinic acid | 17874-79-2 | C₈H₇NO₄ | 181.15 | COOCH₃ (C5), COOH (C2) | 0.6 | 2 | 6 | Highly soluble |
| Dimethyl pyridine-2,4-dicarboxylate | 25658-36-0 | C₉H₉NO₄ | 195.17 | COOCH₃ (C2, C4) | 0.9 | 0 | 6 | Low solubility |
Notes:
- Methoxy groups (vs. methoxycarbonyl) decrease hydrogen-bond acceptor capacity, impacting interactions with biological targets.
- Bioavailability :
- Compounds with carboxylic acid groups (e.g., 4-(Methoxycarbonyl)picolinic acid) exhibit higher solubility and GI absorption due to ionization at physiological pH, whereas esterified derivatives (e.g., dimethyl pyridine-2,4-dicarboxylate) show lower bioavailability .
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